1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride
Overview
Description
“1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Scientific Research Applications
Anti-Inflammatory Activity
- A study by Ahmed, Molvi, and Khan (2017) synthesized a compound closely related to 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride and evaluated its anti-inflammatory properties. The compound demonstrated significant in-vitro anti-inflammatory activity, showing 65-68% protection at a concentration of 200 μ/mL, which was confirmed through in-vivo studies in a rat model (Ahmed, Molvi, & Khan, 2017).
Anti-Leishmanial Activity
- Poorrajab et al. (2009) reported on the synthesis of a series of compounds similar to the chemical . These compounds exhibited potent anti-leishmanial activity against Leishmania major at non-cytotoxic concentrations. Particularly, one compound showed an IC50 value of 9.35 μM, indicating strong efficacy against this parasitic disease (Poorrajab et al., 2009).
Anti-HIV Activity
- Research by Al-Masoudi et al. (2007) explored derivatives of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine, assessing their potential as anti-HIV agents. They synthesized a series of compounds aiming to develop new non-nucleoside reverse transcriptase inhibitors, demonstrating some level of anti-HIV activity in cellular models (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antidiabetic Activity
- A study by Le Bihan et al. (1999) identified piperazine derivatives, including structures related to 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine, as potent antidiabetic agents. They found that these compounds significantly improved glucose tolerance in a rat model of type II diabetes without inducing side effects or hypoglycemia (Le Bihan et al., 1999).
Anticancer Activity
- Al-Soud et al. (2021) conducted a study on the synthesis of 4-nitroimidazole derivatives, which showed significant anticancer activity. Certain compounds among these derivatives were particularly potent against various human cancer cell lines, highlighting their potential as anticancer agents (Al-Soud et al., 2021).
Imaging Hypoxia in Tumors
- Giglio et al. (2012) synthesized novel derivatives for imaging hypoxia in solid tumors. These compounds, including derivatives of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine, demonstrated selective uptake and retention in tumors, making them promising candidates for hypoxia imaging in oncology (Giglio et al., 2012).
properties
IUPAC Name |
1-(3-methyl-5-nitroimidazol-4-yl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c1-11-6-10-7(13(14)15)8(11)12-4-2-9-3-5-12;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRMPQSPABUMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N2CCNCC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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